Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-

Norepinephrine Transporter Binding Affinity Selectivity

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- (CAS 918656-84-5), also known as (S,S)-IPBM or INER, is a stereochemically defined, radioiodinated reboxetine analogue. It functions as a high-affinity ligand for the norepinephrine transporter (NET), with its binding profile extensively characterized in rat and primate models.

Molecular Formula C17H18INO2
Molecular Weight 395.23 g/mol
CAS No. 918656-84-5
Cat. No. B12622293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-
CAS918656-84-5
Molecular FormulaC17H18INO2
Molecular Weight395.23 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I
InChIInChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1
InChIKeyBHMLFPOTZYRDKA-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- (CAS 918656-84-5) as the NET-Targeted Radioligand (S,S)-IPBM


Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- (CAS 918656-84-5), also known as (S,S)-IPBM or INER, is a stereochemically defined, radioiodinated reboxetine analogue . It functions as a high-affinity ligand for the norepinephrine transporter (NET), with its binding profile extensively characterized in rat and primate models . The compound is distinguished by its subnanomolar Ki for NET, a specific (S,S) stereochemistry that is critical for in vivo activity, and its demonstrated capacity for successful SPECT imaging of brain and cardiac NET, setting a quantifiable benchmark within its class .

The Risk of Interchanging NET Radioligands: Why (S,S)-IPBM (CAS 918656-84-5) is Not Equivalent to its Stereoisomer or Other Reboxetine Analogs


Generic substitution within the class of radioiodinated reboxetine analogs is not scientifically valid due to extreme stereochemical sensitivity and divergent in vivo pharmacokinetics. The (R,S) stereoisomer of (S,S)-IPBM, known as (123)I-NKJ64, failed to show affinity and selectivity for NET in baboon brain, despite promising results in rats . In contrast, (S,S)-(123)I-IPBM demonstrated regional brain distribution consistent with known NET density and exhibited specific binding that was displaceable by reboxetine in the same primate model . Furthermore, the (2R,3S) diastereomer shows a >10-fold weaker affinity for NET (Ki = 8.40 nM) compared to the (2S, αS) configuration (Ki = 0.840 nM), directly linking procurement of the correct stereoisomer to target engagement .

Head-to-Head Quantitative Differentiation of (S,S)-IPBM (CAS 918656-84-5) Against Closest Comparators


NET Affinity: (S,S)-IPBM Demonstrates >200-Fold Selectivity for NET Over DAT, Contrasting with Tolerability Profiles of Non-Selective Inhibitors

In direct binding assays using rat brain membranes, the target compound (S,S)-IPBM exhibited a Ki of 0.840 nM for NET (displacement of [3H]nisoxetine) . Its affinity for the dopamine transporter (DAT) was significantly lower, with a Ki of 228 nM (displacement of [3H]GBR), yielding a NET/DAT selectivity ratio of 1:271 . This degree of selectivity is a critical differentiator from less selective NET ligands and is essential for minimizing off-target DAT binding in neuroimaging applications.

Norepinephrine Transporter Binding Affinity Selectivity Radioligand

Comparative In Vitro Potency: (S,S)-IPBM IC50 for NET is Equivalent to Nisoxetine, Validating its Use as a Radioligand Standard

In a dedicated head-to-head experiment measuring the displacement of a radioligand from rat myocardial membranes, (S,S)-IPBM demonstrated an IC50 of 10.8 nM for the NET. This was directly comparable to the well-established NET inhibitor nisoxetine (IC50 = 9.0 nM) and the tricyclic antidepressant desipramine (IC50 = 6.0 nM), both measured in the same assay . This data positions (S,S)-IPBM as having equivalent target engagement potency to pharmacological gold standards, a prerequisite for a reliable imaging biomarker.

Norepinephrine Transporter IC50 In Vitro Pharmacology Radiotracer Validation

Stereochemical Specificity: (2S, αS) Configuration Provides a >10-Fold Affinity Advantage Over the (2R,3S) Diastereomer

The target compound's (2S, αS) stereochemistry is paramount for high NET affinity. The (2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine diastereomer, a close structural analog, displays a Ki of 8.40 nM for NET in a comparable assay (displacement of [3H]nisoxetine from rat brain) . This represents a 10-fold decrease in affinity compared to the (S,S)-IPBM Ki of 0.840 nM . This stark difference underscores that the specific chiral configuration is not merely a chemical identifier but a critical determinant of biological activity.

Stereochemistry Structure-Activity Relationship Diastereomer Binding Affinity

In Vivo Selectivity: (S,S)-IPBM Binding is Specifically Displaced by NET Inhibitors, Unaffected by SERT or DAT Blockade

The in vivo specificity of (S,S)-(125)I-IPBM was rigorously validated through pharmacological blocking studies. Pre-administration of the selective NET inhibitor nisoxetine significantly decreased tracer accumulation in target tissues (brain and heart), whereas selective serotonin transporter (SERT) and dopamine transporter (DAT) inhibitors caused no significant change . Crucially, this contrasts with the (R,S) stereoisomer (123)I-NKJ64, whose brain accumulation in baboons was not displaceable by reboxetine, indicating a lack of specific NET binding in vivo .

In Vivo Selectivity Pharmacological Blocking SPECT Imaging Biodistribution

Radiosynthesis Feasibility: (S,S)-IPBM Achieves High Radiochemical Yield and Purity Essential for Clinical Translation

The translational viability of a radiotracer is contingent on its production metrics. The synthesis of no-carrier-added (S,S)-[125/123I]IPBM via halogen exchange consistently delivered a high radiochemical yield of approximately 65% and a radiochemical purity exceeding 98% . Furthermore, in vivo deiodination was minimal, as indicated by low thyroid radioactivity uptake, confirming the stability of the carbon-iodine bond . This is a quantifiable advantage over radiotracers with lower labeling yields or those susceptible to in vivo metabolic cleavage, ensuring a high signal-to-noise ratio during imaging.

Radiosynthesis Radiochemical Yield Radiochemical Purity Iodine-123

Evidence-Backed Application Scenarios for Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- (CAS 918656-84-5)


Gold-Standard Radioligand for In Vitro NET Autoradiography and Binding Assays

With its subnanomolar Ki (0.840 nM) for NET and >270-fold selectivity over DAT, the non-radioactive (S,S)-IPBM is an ideal reference compound for validating novel NET inhibitors in competitive binding assays . Its well-characterized binding kinetics allow it to serve as a head-to-head comparator for new chemical entities targeting the norepinephrine transporter.

Primate SPECT Imaging of Brain NET Density in Neuropsychiatric Disorder Models

The (S,S)-(123)I-IPBM radiotracer is the procurement choice for translational neuroimaging studies, especially those requiring a direct comparator to the failed (R,S)-NKJ64. It has proven in vivo specificity in baboons, with regional brain distribution matching NET density and clear displacement by reboxetine, making it suitable for occupancy studies and disease progression monitoring .

Cardiac Sympathetic Nervous System Imaging for Heart Failure Research

For cardiovascular applications, (S,S)-(125/123)I-IPBM provides a validated tool for assessing cardiac NET density. Its high heart-to-blood ratio (31.9 at 180 min) and specific blockade by NET inhibitors confirm its utility for quantifying sympathetic innervation changes in models of heart failure and arrhythmia .

Stereochemical Probe for Reboxetine Binding Pocket Studies

The >10-fold difference in NET affinity between the (2S, αS) and (2R,3S) diastereomers makes (S,S)-IPBM a powerful stereochemical probe. Researchers can use the individual enantiomers to map the chiral requirements of the reboxetine binding pocket on NET, guiding the design of next-generation, stereospecific therapeutics .

Quote Request

Request a Quote for Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.